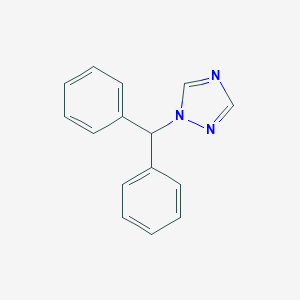

1-Benzhydryl-1,2,4-triazole

Description

Structure

3D Structure

Properties

IUPAC Name |

1-benzhydryl-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3/c1-3-7-13(8-4-1)15(18-12-16-11-17-18)14-9-5-2-6-10-14/h1-12,15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSUBMVCFGBTKEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)N3C=NC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50391793 | |

| Record name | 1-benzhydryl-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50391793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102993-98-6 | |

| Record name | 1-benzhydryl-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50391793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Benzhydryl-1,2,4-triazole: Structure, Properties, and Synthesis

Abstract

This technical guide provides a comprehensive overview of 1-Benzhydryl-1,2,4-triazole (CAS No. 102993-98-6), a heterocyclic compound of significant interest in medicinal and materials chemistry. The document details its core chemical properties, molecular structure, and a robust, field-proven protocol for its synthesis via N-alkylation. While specific biological activity studies on this molecule are not extensively published, this guide explores its potential applications by drawing parallels with the well-documented pharmacological profile of the 1,2,4-triazole scaffold. This paper is intended for researchers, chemists, and drug development professionals seeking a foundational understanding of this compound.

Chemical Identity and Physicochemical Properties

This compound is an aromatic heterocyclic compound. The structure features a bulky, lipophilic benzhydryl (diphenylmethyl) group attached to the nitrogen at position 1 of a 1,2,4-triazole ring. This combination of a proven pharmacophore (the triazole ring) and a group known to influence pharmacokinetic properties (the benzhydryl moiety) makes it a molecule of considerable scientific interest.

Core Identifiers

-

IUPAC Name: 1-(diphenylmethyl)-1H-1,2,4-triazole

-

Synonyms: this compound

-

CAS Number: 102993-98-6[1]

-

Molecular Formula: C₁₅H₁₃N₃

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below. This data is essential for handling, storage, and designing experimental conditions.

| Property | Value | Source |

| Molecular Weight | 235.29 g/mol | Calculated |

| Boiling Point | 417.6 °C at 760 mmHg | [2] |

| Flash Point | 206.4 °C | [2] |

| Appearance | Solid (predicted) | - |

| Storage | Store in a cool, dry, well-ventilated area in a tightly sealed container. | [2] |

Molecular Structure and Spectroscopic Analysis

The structural integrity of this compound is defined by the covalent bond between the methine carbon of the benzhydryl group and the N-1 nitrogen of the triazole ring.

Expected ¹H NMR Spectral Data

In a suitable deuterated solvent such as CDCl₃, the proton NMR spectrum is expected to exhibit the following characteristic signals:

-

Triazole Protons (H-3, H-5): Two distinct singlets are anticipated in the aromatic region, likely between δ 8.0 and 8.5 ppm. The proton at C5 is typically downfield compared to the proton at C3.

-

Benzhydryl Methine Proton (CH): A unique singlet is expected around δ 6.5-7.0 ppm. This signal is a hallmark of the structure, confirming the attachment of the triazole to the diphenylmethyl group.

-

Aromatic Protons (Phenyl Rings): A complex multiplet corresponding to the 10 protons of the two phenyl rings would appear in the range of δ 7.2-7.5 ppm.

Expected ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum is predicted to show:

-

Triazole Carbons (C-3, C-5): Two signals in the downfield region, typically δ 145-155 ppm.

-

Benzhydryl Methine Carbon (CH): A distinct signal around δ 70-75 ppm.

-

Aromatic Carbons (Phenyl Rings): Multiple signals in the δ 125-140 ppm range, corresponding to the ipso, ortho, meta, and para carbons of the phenyl rings.

Synthesis of this compound

The most direct and reliable method for synthesizing this compound is through the nucleophilic substitution (N-alkylation) of 1,2,4-triazole with a benzhydryl halide. The 1,2,4-triazole anion, formed in situ by a suitable base, acts as the nucleophile.

Synthetic Pathway Overview

The reaction proceeds via an Sₙ2 mechanism where the deprotonated 1,2,4-triazole attacks the electrophilic carbon of benzhydryl bromide, displacing the bromide ion. The use of a polar aprotic solvent is critical as it solvates the cation of the base, thereby liberating the triazole anion and increasing its nucleophilicity without protonating it. This method favors alkylation at the N-1 position, yielding the desired thermodynamic product.[3][4]

Caption: N-alkylation of 1,2,4-triazole with benzhydryl bromide.

Detailed Experimental Protocol

This protocol describes a robust procedure for the laboratory-scale synthesis of this compound.

Materials:

-

1,2,4-Triazole (1.0 eq)

-

Benzhydryl bromide (1.05 eq)

-

Potassium carbonate (K₂CO₃), anhydrous (1.5 eq)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Magnesium sulfate (MgSO₄), anhydrous

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add 1,2,4-triazole (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

-

Solvent Addition: Add anhydrous DMF to the flask under an inert atmosphere (e.g., nitrogen or argon) until a stirrable suspension is formed (approx. 5-10 mL per gram of triazole).

-

Reagent Addition: Stir the suspension at room temperature for 15 minutes. Add benzhydryl bromide (1.05 eq) to the mixture dropwise.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting materials.

-

Workup - Quenching: Upon completion, pour the reaction mixture into a separatory funnel containing deionized water (approx. 3-4 times the volume of DMF).

-

Workup - Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers.

-

Self-Validation: The product is significantly more soluble in ethyl acetate than in water, while the inorganic salts (KBr, excess K₂CO₃) and DMF are highly water-soluble. This differential solubility ensures effective separation.

-

-

Workup - Washing: Wash the combined organic layers with water (2x) and then with brine (1x) to remove residual DMF and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to afford the pure this compound.

Potential Applications in Drug Development

The 1,2,4-triazole nucleus is a "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs.[5] Its derivatives are known to exhibit a wide array of biological activities.

Antifungal Activity

The most prominent application of 1,2,4-triazole derivatives is in antifungal therapy.[6] Triazole-based drugs like fluconazole and itraconazole function by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase, which is essential for the synthesis of ergosterol, a vital component of the fungal cell membrane.[5] The bulky, lipophilic benzhydryl group in this compound could potentially enhance binding affinity within the active site of this enzyme, making it a candidate for investigation as a novel antifungal agent.

Other Potential Pharmacological Roles

Beyond antifungal activity, the 1,2,4-triazole scaffold has been successfully integrated into molecules with diverse therapeutic uses, including:

-

Anticancer: Certain derivatives have shown potent activity against various cancer cell lines.[7]

-

Anticonvulsant: The triazole ring is present in several compounds investigated for their ability to manage seizures.

-

Antibacterial & Antimicrobial: Numerous studies have reported the efficacy of triazole derivatives against various bacterial and microbial strains.[8]

The logical relationship for its potential therapeutic value is based on its structural components, as illustrated below.

Caption: Structural basis for the potential bioactivity of the title compound.

Conclusion

This compound is a structurally interesting molecule that can be synthesized reliably through standard N-alkylation procedures. While its specific biological profile remains to be fully elucidated by targeted studies, its composition—uniting the pharmacologically versatile 1,2,4-triazole ring with a bulky benzhydryl group—positions it as a promising candidate for future research, particularly in the development of novel antifungal agents and other therapeutics. This guide provides the foundational chemical knowledge necessary for researchers to synthesize, characterize, and further investigate this compound.

References

-

Wikipedia. 1,2,4-Triazole. [Link]

-

Gawad, J., et al. (2022). Novel 1, 2, 4-Triazoles as Antifungal Agents. Molecules. [Link]

-

Pingaew, R., et al. (2014). Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives. Molecules. [Link]

-

American Journal of Chemistry. Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles. [Link]

-

Journal of University of Anbar for Pure Science. Synthesis and Characterization of New 1,2,4-Triazole Derivative Form Methylbenzoate with Sulfur as Bridge Links. [Link]

-

Royal Society of Chemistry. 1H and 13C NMR Data for triazole 1. [Link]

-

Rostami, S., et al. (2022). Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents. BMC Chemistry. [Link]

-

Xu, Y., et al. (2010). Practical Synthesis of Functionalized 1,5-Disubstituted 1,2,4-Triazole Derivatives. The Journal of Organic Chemistry. [Link]

-

ResearchGate. An Investigation into the Alkylation of 1,2,4-Triazole. [Link]

-

Moura, G. L. C., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry. [Link]

-

ResearchGate. An improved method for the N-alkylation of benzotriazole and 1,2,4-triazole. [Link]

Sources

- 1. This compound | 102993-98-6 [chemicalbook.com]

- 2. echemi.com [echemi.com]

- 3. spectrabase.com [spectrabase.com]

- 4. 1H-1,2,4-Triazole | C2H3N3 | CID 9257 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. 1,2,4-Triazole(288-88-0) 1H NMR [m.chemicalbook.com]

- 8. pharmainfo.in [pharmainfo.in]

An In-Depth Technical Guide to 1-Benzhydryl-1,2,4-triazole (CAS: 102993-98-6)

Aimed at researchers, scientists, and professionals in drug development, this guide provides a comprehensive overview of 1-Benzhydryl-1,2,4-triazole, detailing its synthesis, structural characterization, and potential pharmacological significance. This document is structured to offer not just procedural steps but also the scientific rationale behind the methodologies, ensuring a thorough understanding for its application in research and development.

Introduction: The Significance of the 1,2,4-Triazole Scaffold

The 1,2,4-triazole ring is a five-membered heterocycle containing three nitrogen atoms, a structural motif of significant interest in medicinal chemistry.[1][2] This scaffold is present in a wide array of clinically approved drugs, demonstrating its versatility and importance in the development of therapeutic agents.[1] Derivatives of 1,2,4-triazole are known to exhibit a broad spectrum of biological activities, including antifungal, antimicrobial, anticancer, anticonvulsant, and anti-inflammatory properties.[1][3][4] The metabolic stability of the triazole nucleus, coupled with its ability to act as both a hydrogen bond donor and acceptor, allows it to effectively interact with biological targets.[4]

This guide focuses specifically on this compound, a derivative that incorporates a bulky benzhydryl (diphenylmethyl) group. This lipophilic moiety can significantly influence the compound's pharmacokinetic and pharmacodynamic properties, making it a subject of interest for further investigation in drug discovery programs.

Physicochemical Properties and Structural Elucidation

A summary of the key physicochemical properties for this compound is presented in the table below. These values are critical for its handling, formulation, and interpretation of biological data.

| Property | Value | Source |

| CAS Number | 102993-98-6 | N/A |

| Molecular Formula | C₁₅H₁₃N₃ | N/A |

| Molecular Weight | 235.28 g/mol | N/A |

| Appearance | Expected to be a solid | N/A |

| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and chlorinated solvents. | N/A |

Spectroscopic Characterization

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show a characteristic singlet for the methine proton of the benzhydryl group. The aromatic protons of the two phenyl rings will likely appear as a multiplet. The two protons on the triazole ring will present as distinct singlets.

¹³C NMR Spectroscopy: The carbon NMR spectrum will display signals corresponding to the benzhydryl methine carbon, the carbons of the two phenyl rings, and the two carbons of the triazole ring.

Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for C-H stretching of the aromatic and aliphatic groups, C=N stretching within the triazole ring, and C=C stretching of the aromatic rings.

Mass Spectrometry (MS): The mass spectrum is expected to show a molecular ion peak corresponding to the molecular weight of the compound.[6]

Synthesis of this compound: A Methodological Approach

The synthesis of this compound can be achieved through the N-alkylation of 1,2,4-triazole with a benzhydryl halide. This is a common and effective method for the preparation of N-substituted triazoles.[9]

Proposed Synthetic Pathway

The reaction involves the nucleophilic substitution of the halide on the benzhydryl group by one of the nitrogen atoms of the 1,2,4-triazole ring. The use of a base is crucial to deprotonate the triazole, thereby increasing its nucleophilicity.

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol

This protocol is a representative procedure based on established methods for N-alkylation of triazoles.[9]

Materials:

-

1,2,4-Triazole

-

Benzhydryl bromide (or chloride)

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Hexane

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of 1,2,4-triazole (1.0 equivalent) in anhydrous DMF, add anhydrous potassium carbonate (1.5 equivalents).

-

Stir the suspension at room temperature for 30 minutes.

-

Add a solution of benzhydryl bromide (1.1 equivalents) in anhydrous DMF dropwise to the reaction mixture.

-

Heat the reaction mixture to 60-70 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford this compound.

Self-Validation: The purity and identity of the synthesized compound should be confirmed by melting point determination, ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry. The obtained data should be compared with the expected values.

Potential Pharmacological Applications and Future Directions

The 1,2,4-triazole nucleus is a well-established pharmacophore with a wide range of biological activities.[1][3] The introduction of the benzhydryl group may modulate these activities or introduce novel pharmacological properties.

Antifungal Activity

Many clinically used antifungal agents, such as fluconazole and itraconazole, contain a 1,2,4-triazole ring.[1] Their mechanism of action involves the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase, which is essential for ergosterol biosynthesis. The bulky benzhydryl group could potentially enhance the binding affinity of the molecule to the active site of this enzyme.

Caption: Potential antifungal mechanism of action.

Anticancer and Other Potential Activities

Derivatives of 1,2,4-triazole have also shown promise as anticancer, anticonvulsant, and anti-inflammatory agents.[1][3] The lipophilic benzhydryl substituent could facilitate crossing the blood-brain barrier, making it a candidate for targeting central nervous system disorders. Further research is warranted to explore the full therapeutic potential of this compound through comprehensive in vitro and in vivo screening.

Conclusion

This compound is a molecule of significant interest due to the established pharmacological importance of the 1,2,4-triazole scaffold and the unique properties imparted by the benzhydryl group. This guide has provided a comprehensive overview of its synthesis, characterization, and potential applications. The detailed protocols and scientific rationale presented herein are intended to serve as a valuable resource for researchers in the field of medicinal chemistry and drug development, encouraging further investigation into this promising compound.

References

- Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. (2022). Journal of Chemical and Pharmaceutical Research, 14(1), 1-7.

- An insight on medicinal attributes of 1,2,4-triazoles. (2020). European Journal of Medicinal Chemistry, 186, 111838.

-

Discovery of[1][5][7]Triazole Derivatives as New Metallo-β-Lactamase Inhibitors. (2019). Journal of Medicinal Chemistry, 62(17), 8196-8212.

-

Supplementary Information - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

- Synthesis and Characterization of New 1,2,4-Triazole Derivative Form Methylbenzoate with Sulfur as Bridge Links. (2024). Journal of University of Anbar for Pure Science, 18(1), 124-131.

-

1-benzhydryl-3-nitro-5-(phenylsulfanyl)-1H-1,2,4-triazole - Optional[1H NMR] - Spectrum. (n.d.). Retrieved from [Link]

- Synthesis and Characterization of New 1,2,4-Triazole Derivatives Form 2-Naphthol. (2018). Journal of Babylon University/Pure and Applied Sciences, 26(6), 234-245.

- Synthesis and characterization of substituted 1, 2,4-triazole and their derivatives on poly ethylene. (2018). Journal of Pharmaceutical Sciences and Research, 10(5), 1158-1163.

- Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives. (2023). Pharmaceuticals, 16(2), 275.

- Synthesis And Characterization of Some 1,2,4-Triazole Derivatives. (2022). Chemical Science Transactions, 11(2), 1-6.

- Synthesis and characterization of substituted 1, 2,4-triazole and their derivatives on poly ethylene. (2018). Journal of Pharmaceutical Sciences and Research, 10(5), 1158-1163.

- A Comprehensive review on 1, 2,4 Triazole. (2021).

- Preparation, Spectra characterization of new 1,2,4- Triazole Derivatives and its complexities with some transition metal ions. (2017). Journal of Kerbala University, 15(2), 154-162.

-

Synthesis and Spectroscopic Study of New 1H-1-Alkyl-6-methyl-7-nitroso-3-phenylpyrazolo[5,1-c][1][5][7]triazoles. (2020). Molecules, 25(18), 4235.

- 1,2,4-TRIAZOLE: A REVIEW OF PHARMACOLOGICAL ACTIVITIES. (2017). International Research Journal of Pharmacy, 8(7), 10-29.

- Overview on Medicinal Impacts of 1,2,4-Triazole Derivatives. (2023).

- Practical Synthesis of Functionalized 1,5-Disubstituted 1,2,4-Triazole Derivatives. (2010). The Journal of Organic Chemistry, 75(24), 8666–8669.

- Synthesis and Structure of Novel 1,2,4-triazole Derivatives Containing the 2,4-dinitrophenylthio Group. (2012). Journal of the Chinese Chemical Society, 59(1), 79-85.

- 1,2,4-triazoles: Synthetic strategies and pharmacological profiles. (2014). International Journal of Pharmacy and Pharmaceutical Sciences, 6(8), 73-80.

Sources

- 1. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijprajournal.com [ijprajournal.com]

- 3. researchgate.net [researchgate.net]

- 4. Overview on Medicinal Impacts of 1,2,4-Triazole Derivatives | springerprofessional.de [springerprofessional.de]

- 5. elar.urfu.ru [elar.urfu.ru]

- 6. Discovery of [1,2,4]Triazole Derivatives as New Metallo-β-Lactamase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. pharmainfo.in [pharmainfo.in]

An In-depth Technical Guide to the Physicochemical Properties of 1-Benzhydryl-1,2,4-triazole

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of the core physicochemical properties of 1-Benzhydryl-1,2,4-triazole, a heterocyclic compound of interest in medicinal chemistry and materials science. Given the limited availability of direct experimental data for this specific molecule in peer-reviewed literature, this document synthesizes predicted data, established knowledge of the 1,2,4-triazole scaffold, and expert analysis to offer a robust technical resource.

Introduction: The Significance of the 1,2,4-Triazole Scaffold

The 1,2,4-triazole ring is a privileged scaffold in drug discovery, forming the core of numerous therapeutic agents.[1][2] Its derivatives are known to exhibit a wide spectrum of biological activities, including antifungal, antimicrobial, anticancer, and anti-inflammatory properties.[3][4][5] The unique electronic and structural features of the triazole ring allow it to engage in various non-covalent interactions with biological targets, making it a versatile building block for medicinal chemists.[6] The introduction of a benzhydryl group at the N1 position of the triazole ring is anticipated to significantly influence its lipophilicity and steric profile, thereby modulating its biological activity and pharmacokinetic properties.

Molecular Structure and Properties

This compound possesses the chemical formula C₁₅H₁₃N₃ and a molecular weight of 235.28 g/mol .[2] The molecule integrates the planar, aromatic 1,2,4-triazole ring with a bulky, three-dimensional benzhydryl moiety. This structural amalgamation is key to its physicochemical and biological characteristics.

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₃N₃ | [2] |

| Molecular Weight | 235.28 g/mol | [2] |

| CAS Number | 102993-98-6 | [7] |

| Predicted Boiling Point | 417.6 °C at 760 mmHg | [8] |

| Predicted Flash Point | 206.4 °C | [8] |

| Predicted Density | 1.12 g/cm³ | [8] |

Note: The boiling point, flash point, and density are predicted values and should be confirmed by experimental analysis.

Synthesis of this compound: A Proposed Pathway

Proposed Reaction:

Step-by-Step Experimental Protocol (Hypothetical):

-

Deprotonation of 1,2,4-Triazole: To a solution of 1,2,4-triazole in a suitable aprotic polar solvent such as dimethylformamide (DMF), add an equimolar amount of a strong base like sodium hydride (NaH) portion-wise at 0 °C. The reaction mixture is stirred until the evolution of hydrogen gas ceases, indicating the formation of the sodium salt of 1,2,4-triazole.

-

N-Alkylation: To the resulting solution, a solution of benzhydryl bromide in DMF is added dropwise at room temperature. The reaction mixture is then stirred at an elevated temperature (e.g., 60-80 °C) for several hours to ensure complete reaction.

-

Work-up and Purification: After cooling to room temperature, the reaction mixture is quenched with water and extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield pure this compound.

Causality behind Experimental Choices:

-

Choice of Base and Solvent: Sodium hydride is a strong, non-nucleophilic base that efficiently deprotonates the triazole ring, making it a potent nucleophile for the subsequent alkylation. DMF is an excellent solvent for this reaction due to its high boiling point and its ability to dissolve both the triazole salt and the alkylating agent.

-

Purification: Column chromatography is the standard and most effective method for purifying organic compounds of this nature, ensuring the removal of unreacted starting materials and by-products.

Caption: Proposed workflow for the synthesis of this compound.

Spectroscopic and Analytical Characterization

A thorough characterization using various spectroscopic and analytical techniques is essential to confirm the identity and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules.

-

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the protons of the triazole ring, the methine proton of the benzhydryl group, and the aromatic protons of the two phenyl rings. The triazole protons should appear as singlets in the downfield region, while the benzhydryl proton will be a singlet further upfield. The phenyl protons will likely appear as a complex multiplet.

-

¹³C NMR: The carbon NMR spectrum will provide information about the carbon skeleton. Distinct signals are expected for the two carbons of the triazole ring, the methine carbon of the benzhydryl group, and the carbons of the phenyl rings.

| Predicted ¹H NMR Chemical Shifts (δ, ppm) | Predicted ¹³C NMR Chemical Shifts (δ, ppm) |

| ~8.0-8.5 (2H, s, Triazole-H) | ~145-155 (Triazole-C) |

| ~7.2-7.5 (10H, m, Ar-H) | ~125-140 (Aromatic-C) |

| ~6.5 (1H, s, CH) | ~60-70 (CH) |

Note: These are predicted chemical shift ranges based on known data for similar structures and should be confirmed experimentally.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for C-H stretching of the aromatic and aliphatic groups, C=N and N=N stretching of the triazole ring, and C=C stretching of the aromatic rings.[10]

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | 3000-3100 |

| Aliphatic C-H Stretch | 2850-3000 |

| C=N Stretch (Triazole) | 1500-1600 |

| C=C Stretch (Aromatic) | 1450-1600 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak [M]⁺ would be expected at m/z 235. A prominent fragment would likely correspond to the stable benzhydryl cation at m/z 167, resulting from the cleavage of the C-N bond between the benzhydryl group and the triazole ring.[11]

Caption: Predicted mass spectrometry fragmentation of this compound.

Physicochemical Parameters

Solubility

The solubility of a compound is a critical parameter in drug development. While experimental data for this compound is not available, its solubility can be predicted based on its structure. The parent 1,2,4-triazole is soluble in water and polar organic solvents like ethanol and methanol.[12] The bulky and nonpolar benzhydryl group in this compound is expected to significantly decrease its aqueous solubility and increase its solubility in nonpolar organic solvents such as dichloromethane, chloroform, and ethyl acetate.

Acidity/Basicity (pKa)

The 1,2,4-triazole ring is amphoteric, meaning it can act as both a weak acid and a weak base.[13] The pKa of the protonated 1,2,4-triazole is approximately 2.45, while the pKa for the deprotonation of the neutral molecule is around 10.26.[13] The electron-donating nature of the benzhydryl group attached to the N1 position is expected to slightly increase the basicity (increase the pKa of the conjugate acid) of the triazole ring compared to the unsubstituted parent compound.

Lipophilicity (LogP)

The partition coefficient (LogP) is a measure of a compound's lipophilicity. The parent 1,2,4-triazole has a negative LogP value, indicating its hydrophilicity. The addition of the two phenyl rings in the benzhydryl group will substantially increase the lipophilicity of this compound, resulting in a significantly higher positive LogP value. This increased lipophilicity will have profound effects on its absorption, distribution, metabolism, and excretion (ADME) properties.

Potential Applications and Biological Activity

Derivatives of 1,2,4-triazole are well-established as potent antifungal agents, with many commercially successful drugs belonging to this class.[3][4] They are also investigated for their anticancer, anti-inflammatory, and anticonvulsant activities.[5] While no specific biological activity data has been published for this compound, its structural features suggest it could be a promising candidate for screening in various biological assays, particularly in antifungal and anticancer research. The benzhydryl moiety is present in several biologically active compounds and is known to contribute to receptor binding and cellular uptake.

Conclusion

This compound is a fascinating molecule with significant potential in various scientific domains. This technical guide has provided a comprehensive overview of its physicochemical properties, drawing upon predictive models and established knowledge of the 1,2,4-triazole class of compounds. While there is a clear need for further experimental validation of the data presented herein, this document serves as a valuable resource for researchers and scientists working with this and related compounds. The proposed synthetic route and the predicted spectroscopic and physicochemical data offer a solid foundation for future research and development efforts.

References

- SpectraBase. (n.d.). 1-benzhydryl-3-nitro-5-phenoxy-1H-1,2,4-triazole.

- SpectraBase. (n.d.). 1-benzhydryl-3-nitro-5-(phenylsulfanyl)-1H-1,2,4-triazole.

- Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. (2022). Journal of Chemical and Pharmaceutical Research.

- The Royal Society of Chemistry. (n.d.). Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic.

- Synthesis and Characterization of New 1,2,4-Triazole Derivative Form Methylbenzoate with Sulfur as Bridge Links. (2025). Journal of Chemical and Pharmaceutical Research.

-

Solubility of Things. (n.d.). 1,2,4-Triazole. Retrieved from [Link]

- Thieme. (n.d.). Product Class 14: 1,2,4-Triazoles.

- Synthesis and Biological Activities of Some 1,2,4-Triazole Derivatives: A Review. (n.d.). International Journal of Pharmaceutical Sciences and Research.

- Synthesis and Biological Activities of Some 1,2,4-Triazole Derivatives: A Review. (n.d.). International Journal of Pharmaceutical Sciences and Research.

- Bide Pharmatech. (n.d.). CAS:31250-99-4, 1-Trityl-1H-1,2,4-triazole.

-

Wikipedia. (n.d.). 1,2,4-Triazole. Retrieved from [Link]

- ResearchGate. (n.d.). FT-IR spectra of control and treated 1,2,4-triazole.

- Current research trends of 1,2,4-triazole derivatives biological activity (literature review). (2025). Journal of Pharmacy and Pharmacology.

- The Royal Society of Chemistry. (n.d.). Supplementary Information.

- Current research trends of 1,2,4-triazole derivatives biological activity (literature review). (n.d.). Journal of Pharmacy and Pharmacology.

- ResearchGate. (n.d.). The pKa values of 1,2,4-triazole and its alkyl derivatives.

- ISRES. (n.d.). synthesis of 1,2,4 triazole compounds.

- The Royal Society of Chemistry. (n.d.). 1H and 13C NMR Data for triazole 1.

- Chemsrc. (n.d.). 1-dodecyl-1,2,4-triazole | CAS#:67018-60-4.

- Biological activity of 1,2,4-triazineand 1,2,4-triazole derivatives. (n.d.). Journal of the Indian Chemical Society.

- PharmaInfo. (n.d.). Synthesis and characterization of substituted 1, 2,4-triazole and their derivatives on poly ethylene.

-

Organic Chemistry Portal. (n.d.). Synthesis of 1H-1,2,4-triazoles. Retrieved from [Link]

- Benchchem. (n.d.). Mass Spectrometry Fragmentation of 1,2,4-Triazoles: A Comparative Guide.

- Ovidius University Annals of Chemistry. (n.d.). Determination of the pKa value of some 1,2,4-triazol derivatives in forty seven different. Retrieved from Ovidius University Annals of Chemistry.

-

PMC - NIH. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Retrieved from [Link]

- PubMed. (n.d.). Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties.

-

ChemBK. (n.d.). 1,2,4-Triazole. Retrieved from [Link]

- NIST WebBook. (n.d.). 1-Benzyl-1,2,3-triazole.

- NIST WebBook. (n.d.). 1H-1,2,4-Triazole.

- National Chemical Laboratory. (n.d.). NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS.

- ChemicalBook. (n.d.). 1H-1,2,4-Triazole-3-thiol(3179-31-5)IR1.

- NIST WebBook. (n.d.). 1H-1,2,4-Triazole.

-

PubChem. (n.d.). 1H-1,2,4-Triazole. Retrieved from [Link]

- ResearchGate. (n.d.). Fig. S11 1 H NMR of 1-benzyl-4-phenyl-1 H -1,2,3-triazole.

- ResearchGate. (n.d.). Determination of the pKa value of some 1,2,4-triazol derivatives in forty seven different solvents using semi-empirical quantum methods (PM7, PM6, PM6-DH2, RM1, PM3, AM1, and MNDO) by MOPAC computer program.

Sources

- 1. elar.urfu.ru [elar.urfu.ru]

- 2. 102993-98-6|1-Benzhydryl-1H-1,2,4-triazole|BLD Pharm [bldpharm.com]

- 3. chemmethod.com [chemmethod.com]

- 4. Current research trends of 1,2,4-triazole derivatives biological activity (literature review) | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound | 102993-98-6 [chemicalbook.com]

- 8. echemi.com [echemi.com]

- 9. organic-chemistry.org [organic-chemistry.org]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. solubilityofthings.com [solubilityofthings.com]

- 13. 1,2,4-Triazole - Wikipedia [en.wikipedia.org]

Spectroscopic Characterization of 1-Benzhydryl-1,2,4-triazole: A Technical Guide for Researchers

This in-depth technical guide provides a comprehensive overview of the spectroscopic characteristics of 1-Benzhydryl-1,2,4-triazole, a molecule of interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. While direct experimental spectra for this specific molecule are not widely published, this guide synthesizes data from closely related analogs and established principles of spectroscopic interpretation to provide a robust predictive analysis.

Introduction

This compound belongs to the N-aryl-1,2,4-triazole class of compounds, which are known for their diverse biological activities. The benzhydryl moiety, consisting of two phenyl rings attached to a single carbon, imparts significant steric bulk and lipophilicity, which can critically influence a molecule's pharmacological profile. The 1,2,4-triazole ring is a well-known pharmacophore present in numerous approved drugs. Accurate structural elucidation and purity assessment are paramount in the development of new chemical entities, and spectroscopic techniques are the cornerstone of this characterization. This guide will delve into the expected spectroscopic signatures of this compound, providing a foundational understanding for its synthesis and application.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Predicted ¹H NMR Spectroscopic Data

The proton NMR spectrum of this compound is expected to show distinct signals for the benzhydryl proton, the aromatic protons of the two phenyl rings, and the protons of the triazole ring.

Experimental Protocol for ¹H NMR Data Acquisition:

A detailed protocol for acquiring a high-quality ¹H NMR spectrum is crucial for accurate structural interpretation.

Caption: Structure of this compound.

Predicted ¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Experimental Protocol for ¹³C NMR Data Acquisition:

The procedure is similar to ¹H NMR, with adjustments for the lower sensitivity and larger chemical shift range of the ¹³C nucleus. A proton-decoupled experiment is standard to produce a spectrum with singlets for each unique carbon.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| Triazole C H (C3) | 145 - 148 | The carbons of the triazole ring are significantly deshielded by the nitrogen atoms. [1] |

| Triazole C H (C5) | 150 - 153 | Similar to the proton spectrum, C5 is typically observed further downfield than C3. [1] |

| Benzhydryl C H | 70 - 75 | The methine carbon is deshielded by the attached aromatic rings and the nitrogen atom. |

| Aromatic C (Quaternary) | 138 - 142 | The ipso-carbons of the phenyl rings attached to the benzhydryl carbon. |

| Aromatic C H | 127 - 130 | The protonated carbons of the phenyl rings will appear in this typical aromatic region. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol for IR Data Acquisition:

Caption: Workflow for ATR-FTIR Spectroscopy.

Table 3: Predicted IR Absorption Bands for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

| Aromatic C-H stretch | 3100 - 3000 | Medium |

| Aliphatic C-H stretch (benzhydryl) | 2950 - 2850 | Weak |

| Aromatic C=C stretch | 1600 - 1450 | Medium to Strong |

| Triazole C=N stretch | 1550 - 1480 | Medium to Strong |

| Triazole C-N stretch | 1350 - 1250 | Medium |

| C-H out-of-plane bending (aromatic) | 900 - 675 | Strong |

The IR spectrum of 1,2,4-triazole itself shows characteristic bands for N-H stretching (which would be absent in the N-substituted product), C-H stretching, and ring vibrations. [2][3]The presence of the benzhydryl group will add characteristic aromatic C-H and C=C stretching bands.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and elemental composition of a compound and can be used to elucidate its structure through fragmentation analysis.

Experimental Protocol for MS Data Acquisition (ESI-MS):

Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules and will likely produce a prominent protonated molecular ion.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z Value | Ion | Rationale |

| 236.1082 | [M+H]⁺ | Protonated molecular ion. The exact mass is calculated for C₁₅H₁₄N₃⁺. |

| 167.0898 | [C₁₃H₁₁]⁺ | The most stable and abundant fragment, the benzhydryl cation, formed by the cleavage of the C-N bond. |

| 69.0351 | [C₂H₂N₃]⁺ | The 1,2,4-triazolyl cation, resulting from the same C-N bond cleavage. |

The fragmentation of 1,2,4-triazoles can be complex, often involving ring cleavage. [4]However, for this compound, the most prominent fragmentation pathway is expected to be the cleavage of the bond between the benzhydryl carbon and the triazole nitrogen, due to the high stability of the resulting benzhydryl cation.

Caption: Proposed Mass Spectrometry Fragmentation Pathway.

Synthesis and Validation

A common route for the synthesis of N-substituted 1,2,4-triazoles involves the reaction of the parent triazole with an appropriate alkylating or arylating agent. For this compound, this would typically involve the reaction of 1,2,4-triazole with benzhydryl bromide or chloride in the presence of a base. [5]It is important to note that this reaction can potentially lead to a mixture of N1 and N4 substituted isomers, which could be distinguished by careful analysis of the NMR spectra, particularly the chemical shifts of the triazole protons and carbons.

The unambiguous confirmation of the structure of this compound requires a synergistic approach, combining the data from all three spectroscopic techniques. ¹H and ¹³C NMR establish the carbon-hydrogen framework and the connectivity of the different moieties. IR spectroscopy confirms the presence of the key functional groups, and high-resolution mass spectrometry (HRMS) provides the exact molecular formula, confirming the elemental composition.

Conclusion

This technical guide has provided a detailed predictive analysis of the NMR, IR, and MS spectroscopic data for this compound. By leveraging data from analogous compounds and fundamental spectroscopic principles, a clear and comprehensive set of expected spectral characteristics has been established. These predictions serve as a valuable reference for researchers working on the synthesis, characterization, and application of this and related compounds, ensuring scientific integrity and facilitating further discovery.

References

- Royal Society of Chemistry. (2016). Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic.

- Research Square. (2022).

- BenchChem. (2025).

- SpectraBase. 1-benzhydryl-3-nitro-5-phenoxy-1H-1,2,4-triazole - Optional[13C NMR].

- Organic Chemistry Portal. Synthesis of 1H-1,2,4-triazoles.

- ResearchGate. (n.d.).

- ChemicalBook. 1,2,4-Triazole(288-88-0)IR1.

Sources

An In-depth Technical Guide to the Crystal Structure Analysis of Azole-Based Bioactive Scaffolds: The Case of 1-Benzhydryl-1,2,4-triazole

Abstract

The 1,2,4-triazole nucleus is a cornerstone in modern medicinal chemistry, forming the scaffold for a multitude of therapeutic agents. The addition of bulky, lipophilic substituents, such as the benzhydryl group, can significantly modulate a molecule's pharmacokinetic and pharmacodynamic profile. Understanding the precise three-dimensional architecture of these compounds through single-crystal X-ray diffraction (SC-XRD) is paramount for rational drug design, enabling detailed analysis of molecular geometry and intermolecular interactions that govern crystal packing and influence physical properties like solubility and stability. This guide provides a comprehensive, field-proven methodology for the complete crystal structure analysis of 1-Benzhydryl-1,2,4-triazole, from chemical synthesis and crystallization to advanced structural refinement and data validation. While a public crystal structure for this compound is not available, this guide utilizes crystallographic data from its close structural analog, 4-Benzyl-4H-1,2,4-triazole, to illustrate the analytical process and discuss key structural features.

Introduction: The Scientific Imperative

The 1,2,4-triazole ring system is classified as an aromatic heterocycle, and its unique structural and electronic properties make it a "privileged scaffold" in drug discovery. Its constituent nitrogen atoms are excellent hydrogen bond acceptors, and the planar, aromatic nature of the ring facilitates critical π-π stacking interactions with biological targets. Consequently, this moiety is found in a wide array of approved drugs, including the widely-used antifungal agents fluconazole and itraconazole.

The benzhydryl group (diphenylmethyl) is another pharmacologically significant motif. Its large, non-polar surface area enhances lipophilicity, which can improve membrane permeability, while its conformational flexibility allows it to adapt to the steric environment of receptor binding pockets. The strategic combination of a 1,2,4-triazole core with a benzhydryl substituent creates a molecular architecture with high potential for potent and specific biological activity.

The definitive method for elucidating the three-dimensional structure of such a molecule is Single-Crystal X-ray Diffraction (SC-XRD). This technique provides unambiguous determination of atomic positions, bond lengths, bond angles, and the intricate network of non-covalent interactions that dictate the supramolecular assembly in the solid state. This information is not merely academic; it is foundational for structure-activity relationship (SAR) studies, computational modeling, and the strategic design of next-generation therapeutic agents.

Synthesis and Crystallization

The successful outcome of a crystal structure analysis is critically dependent on the quality of the starting material. This section details a robust protocol for the synthesis of the target compound and the subsequent growth of diffraction-quality single crystals.

Synthesis of this compound

The synthesis is adapted from established procedures for the N-alkylation of 1,2,4-triazoles. The reaction involves the nucleophilic substitution of a halide by the triazole anion, generated in situ using a suitable base.

Experimental Protocol:

-

Preparation of the Triazole Salt: To a solution of 1,2,4-triazole (1.0 eq) in anhydrous acetonitrile (ACN), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise at 0 °C under an inert nitrogen atmosphere.

-

Causality: Acetonitrile is an excellent polar aprotic solvent for this type of reaction. The use of NaH, a strong, non-nucleophilic base, ensures complete deprotonation of the triazole N-H to form the highly nucleophilic triazolide anion. Performing this step at 0 °C controls the exothermic reaction and prevents side reactions.

-

-

Alkylation: Allow the reaction mixture to stir at room temperature for 30 minutes. Subsequently, add a solution of benzhydryl bromide (1.05 eq) in anhydrous ACN dropwise.

-

Reaction Monitoring: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up and Purification: Upon completion, cool the reaction to room temperature and carefully quench with water. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Final Purification: Purify the resulting crude product by column chromatography on silica gel to yield pure this compound.

Growing Single Crystals

The growth of a single crystal, free of defects, is often the most challenging step. The slow evaporation technique is a reliable starting point for many organic compounds.

Experimental Protocol:

-

Solvent Selection: Dissolve a small amount of the purified compound (10-20 mg) in a minimal amount of a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture like dichloromethane/hexane) in a clean vial. The goal is to create a saturated or near-saturated solution.

-

Evaporation: Cover the vial with a cap or parafilm, and pierce it with a needle to allow for slow solvent evaporation.

-

Incubation: Place the vial in a vibration-free environment at a constant temperature. Over several days to weeks, as the solvent slowly evaporates, the solution will become supersaturated, initiating crystal nucleation and growth.

-

Harvesting: Once well-formed, clear crystals of a suitable size (ideally 0.1-0.3 mm in all dimensions) are observed, carefully harvest them from the mother liquor.

Single-Crystal X-ray Diffraction (SC-XRD) Analysis: A Self-Validating Workflow

The following workflow represents the standard pipeline for modern small-molecule crystallography, integrating data collection, structure solution, refinement, and validation into a cohesive process.

A Technical Guide on the Potential Biological Activities of Benzhydryl-Substituted Triazoles

This guide provides an in-depth exploration of the diverse biological activities associated with triazole compounds featuring a benzhydryl substitution. The unique combination of the nitrogen-rich triazole ring and the bulky, lipophilic benzhydryl moiety creates a privileged scaffold in medicinal chemistry, leading to a wide spectrum of pharmacological effects. This document is intended for researchers, scientists, and drug development professionals, offering technical insights into the mechanisms of action, structure-activity relationships (SAR), and key experimental protocols for evaluating these potent molecules.

Introduction: The Convergence of Two Pharmacophores

The field of medicinal chemistry continuously seeks molecular scaffolds that can serve as platforms for developing novel therapeutics. Triazoles, a class of five-membered heterocyclic compounds with three nitrogen atoms, represent one such versatile core.[1][2][3] Their derivatives are known to exhibit a vast array of pharmacological properties, including antifungal, anticancer, anticonvulsant, and antiviral activities.[1][4][5] The incorporation of a benzhydryl group (a diphenylmethyl moiety) onto the triazole scaffold introduces significant steric bulk and lipophilicity, which can profoundly influence the compound's interaction with biological targets, its pharmacokinetic profile, and its overall therapeutic efficacy.

This guide delves into the primary biological activities demonstrated by this chemical class, focusing on the underlying molecular mechanisms and the experimental frameworks used to validate them.

Antifungal Activity: The Hallmark of Triazole Therapeutics

The most established and clinically significant application of triazoles is in the treatment of fungal infections.[1] The benzhydryl group often plays a crucial role in anchoring the molecule within the active site of its primary fungal target.

Primary Mechanism of Action: Inhibition of Lanosterol 14α-Demethylase (CYP51)

The antifungal action of triazoles is primarily mediated by the inhibition of a crucial enzyme in the fungal cell membrane biosynthesis pathway: lanosterol 14α-demethylase.[1][6] This enzyme, a cytochrome P450-dependent protein (CYP51), is essential for the conversion of lanosterol to ergosterol.[1][7] Ergosterol is the principal sterol in fungal cell membranes, analogous to cholesterol in mammalian cells, and is vital for maintaining membrane integrity, fluidity, and function.

By binding to the heme iron atom in the active site of CYP51, triazoles disrupt this biosynthetic process.[6] This leads to the depletion of ergosterol and a simultaneous accumulation of toxic 14α-methylated sterol precursors.[7] The resulting dysfunctional cell membrane exhibits increased permeability and cannot support fungal growth, ultimately leading to a fungistatic or fungicidal effect.[6]

A secondary mechanism of action has also been proposed, where the disruption of sterol intermediates leads to negative feedback regulation of HMG-CoA reductase, the rate-limiting enzyme in the overall sterol biosynthesis pathway, further diminishing the cell's ability to produce essential sterols.[7]

Experimental Protocol: Broth Microdilution Antifungal Susceptibility Test

This protocol determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism.

Rationale: The broth microdilution method is a standardized, quantitative technique that allows for the simultaneous testing of multiple compounds against various fungal strains in a high-throughput format. It is the gold standard for determining MIC values.

Step-by-Step Methodology:

-

Fungal Inoculum Preparation: Culture the desired fungal strains (e.g., Candida albicans, Aspergillus fumigatus, Cryptococcus neoformans) on appropriate agar plates.[8] Harvest the fungal cells/spores and suspend them in sterile saline. Adjust the suspension to a concentration of 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL.

-

Drug Dilution: Prepare a stock solution of the benzhydryl-triazole compound in a suitable solvent (e.g., DMSO). Perform a serial two-fold dilution in RPMI-1640 medium (buffered with MOPS) in a 96-well microtiter plate. The final concentration range should be sufficient to determine the MIC (e.g., 64 to 0.06 µg/mL).

-

Inoculation: Further dilute the fungal suspension from Step 1 into the RPMI medium and add it to each well of the drug-containing plate, achieving a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL.

-

Controls:

-

Positive Control: Wells containing the fungal inoculum without any drug, to ensure the viability and growth of the organism.

-

Negative Control: Wells containing sterile medium only, to check for contamination.

-

Reference Drug: Include a known antifungal agent (e.g., Fluconazole, Voriconazole) as a comparator.[8]

-

-

Incubation: Incubate the plates at 35°C for 24-48 hours, depending on the fungal species.

-

Reading Results: The MIC is determined as the lowest drug concentration at which there is a significant inhibition of growth (e.g., ≥50% or ≥80% reduction) compared to the positive control, assessed visually or spectrophotometrically.[8]

Data Presentation: Minimum Inhibitory Concentration (MIC)

Quantitative results from antifungal susceptibility testing are typically summarized in a table for clear comparison.

| Compound ID | Fungal Strain | MIC₈₀ (µg/mL)[8] | Reference Drug MIC₈₀ (µg/mL) |

| BTZ-001 | C. albicans 14053 | 0.25 | 1.0 (Fluconazole) |

| BTZ-002 | C. neoformans | 1.0 | 2.0 (Fluconazole) |

| BTZ-003 | A. fumigatus | 4.0 | 0.5 (Voriconazole) |

| BTZ-004 | M. gypseum | 0.06 | 16.0 (Fluconazole) |

Anticancer Potential: A Multifaceted Approach

The 1,2,3- and 1,2,4-triazole scaffolds are considered privileged structures in the development of novel chemotherapeutics.[4][9] The addition of a benzhydryl group can enhance cytotoxicity, and these hybrid molecules have been shown to act through various mechanisms.

Mechanism of Action: Tubulin Polymerization Inhibition

One prominent anticancer mechanism for certain triazole derivatives is the disruption of microtubule dynamics.[10] Microtubules are essential components of the cytoskeleton, playing critical roles in cell division (formation of the mitotic spindle), intracellular transport, and maintenance of cell shape.

Certain benzhydryl-triazoles act as tubulin polymerization inhibitors.[10] They bind to the colchicine-binding site on β-tubulin, preventing the polymerization of tubulin dimers into microtubules.[10] This disruption leads to the disassembly of the mitotic spindle, causing the cell to arrest in the G2/M phase of the cell cycle and subsequently undergo apoptosis (programmed cell death).

Experimental Protocol: In Vitro Cytotoxicity (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.

Rationale: This assay is a rapid, sensitive, and reliable method for initial screening of the cytotoxic potential of compounds against various cancer cell lines. It relies on the ability of viable, metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.

Step-by-Step Methodology:

-

Cell Seeding: Plate human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HT-1080 for fibrosarcoma) in 96-well plates at a density of 5,000-10,000 cells per well.[11] Allow cells to adhere and grow for 24 hours.

-

Compound Treatment: Prepare serial dilutions of the benzhydryl-triazole compounds in the cell culture medium. Remove the old medium from the plates and add the compound-containing medium. Incubate for a defined period (e.g., 24, 48, or 72 hours).[11]

-

Controls:

-

Vehicle Control: Cells treated with the same concentration of the drug's solvent (e.g., DMSO) as the highest drug concentration.

-

Positive Control: Cells treated with a known cytotoxic drug (e.g., Doxorubicin).[11]

-

-

MTT Addition: After the incubation period, add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C. During this time, mitochondrial reductases in living cells will convert the MTT to insoluble formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the purple formazan crystals.

-

Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

-

Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control. Plot the inhibition percentage against the log of the compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ (concentration for 50% inhibition) value.[12]

Data Presentation: Anticancer Activity

The potency of anticancer compounds is typically expressed as the concentration required to inhibit cell growth by 50% (GI₅₀ or IC₅₀).

| Compound ID | Cell Line (Cancer Type) | IC₅₀ (µM)[11] |

| BTZ-101 | HT-1080 (Fibrosarcoma) | 15.13 |

| BTZ-101 | A-549 (Lung) | 21.25 |

| BTZ-101 | MCF-7 (Breast) | 18.06 |

| BTZ-102 | MDA-MB-231 (Breast) | 16.32 |

| Doxorubicin | (Reference Drug) | < 10 (Typical) |

Anticonvulsant Properties: Modulating Neuronal Excitability

Derivatives of the 1,2,4-triazole ring have been extensively investigated for their potential in treating epilepsy.[13][14] The introduction of bulky substituents like the benzhydryl group can modulate their activity and central nervous system (CNS) penetration.

Putative Mechanism of Action: GABAergic System Modulation

While the exact mechanisms can vary, a primary hypothesis for the anticonvulsant effect of many triazole derivatives involves the enhancement of inhibitory neurotransmission in the brain.[15] This is often achieved by modulating the gamma-aminobutyric acid (GABA) system.[15] GABA is the main inhibitory neurotransmitter in the CNS, and enhancing its effects can suppress the excessive neuronal firing that characterizes seizures.[15] The compounds may act by increasing GABA release, inhibiting its reuptake, or by allosterically modulating GABA-A receptors to enhance chloride ion influx, leading to hyperpolarization of the neuronal membrane and a reduction in excitability.

Experimental Workflow: Preclinical Anticonvulsant Screening

Initial evaluation of anticonvulsant activity is typically performed in rodent models using standardized tests like the Maximal Electroshock (MES) and subcutaneous Pentylenetetrazole (scPTZ) tests.

Rationale: The MES test is a model for generalized tonic-clonic seizures, while the scPTZ test is a model for absence (myoclonic) seizures. Using both provides a broader profile of a compound's potential anticonvulsant activity. The rotarod test is used to assess neurotoxicity.[13]

Step-by-Step Methodology:

-

Animal Model: Use mice or rats as the experimental subjects.

-

Compound Administration: Administer the test compound intraperitoneally (i.p.) at various doses (e.g., 30, 100, 300 mg/kg).[16]

-

Maximal Electroshock (MES) Test:

-

At a predetermined time after drug administration (e.g., 30 minutes and 4 hours), deliver an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2s) via corneal or ear-clip electrodes.

-

Observe the animal for the presence or absence of the tonic hind-limb extension phase of the seizure. Protection is defined as the absence of this phase.[17]

-

-

Subcutaneous Pentylenetetrazole (scPTZ) Test:

-

Neurotoxicity Screen (Rotarod Test):

-

Place the animal on a rotating rod (e.g., 6 rpm).

-

A neurologically impaired animal will be unable to maintain its balance and will fall off. The inability to remain on the rod for a specified time (e.g., 1 minute) is indicative of neurotoxicity.[13]

-

-

Data Analysis: Determine the median effective dose (ED₅₀) for protection in the MES and scPTZ tests and the median toxic dose (TD₅₀) from the rotarod test. The Protective Index (PI) is calculated as TD₅₀ / ED₅₀, with a higher value indicating a better safety profile.

Data Presentation: Anticonvulsant Activity and Neurotoxicity

Results are presented to show efficacy (ED₅₀) and the therapeutic window (Protective Index).

| Compound ID | MES Screen ED₅₀ (mg/kg)[13] | scPTZ Screen ED₅₀ (mg/kg)[13] | Rotarod TD₅₀ (mg/kg)[13] | Protective Index (PI = TD₅₀/ED₅₀)[13] |

| BTZ-201 | 11.4 | 31.7 | 611.0 | 53.6 (MES) |

| BTZ-202 | 50.8 | 76.0 | >300 | >5.9 (MES) |

| Phenytoin | 9.5 | >300 | 68.5 | 7.2 |

| Carbamazepine | 8.8 | 40.5 | 117 | 13.3 |

Future Perspectives and Conclusion

The benzhydryl-substituted triazole scaffold is a remarkably versatile and pharmacologically potent structure. While its role in developing antifungal agents is well-established, its potential in oncology and neurology is rapidly gaining attention. Future research should focus on refining the structure-activity relationships to enhance target specificity and reduce off-target effects. The exploration of novel mechanisms, such as the inhibition of other key enzymes like α-glucosidase or cholinesterases, further broadens the therapeutic horizon for this promising class of compounds.[18][19] As synthetic methodologies become more advanced, the ability to fine-tune the physicochemical properties of these molecules will undoubtedly lead to the development of next-generation drug candidates with improved efficacy and safety profiles.

References

- Advances in synthetic approach to and antifungal activity of triazoles. PubMed Central - NIH.

- Triazole derivatives with reported anticancer activity.

- Synthesis and anti convulsant activity of some traizole deriv

- Benzotriazole: An overview on its versatile biological behavior. PMC - PubMed Central.

- A secondary mechanism of action for triazole antifungals in Aspergillus fumigatus medi

- Synthesis of 1,2,3-Triazole Derivatives and Evalu

- Benzyl-1,2,4-triazoles as CB1 Cannabinoid Receptor Ligands: Preparation and In Vitro Pharmacological Evalu

- Recent developments on triazole nucleus in anticonvulsant compounds: a review. PMC.

- Synthesis and Evaluation of the Anticonvulsant Activities of 4-(2-(Alkylthio)benzo[d]oxazol-5-yl)-2,4-dihydro-3H-1,2,4-triazol-3-ones. PMC.

- Anticancer Activity of Triazolo-Thiadiazole Derivatives and Inhibition of AKT1 and AKT2 Activ

- Synthesis, Characterization and Anticonvulsant Activity of Some Novel 4, 5-Disubstituted-1, 2, 4-Triazole Deriv

- Study of anticonvulsant properties of 1,2,4-triazole derivatives and prospects for their use in pharmacy. Unknown Source.

- Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Deriv

- Synthesis and Biological Activities of Some 1,2,4-Triazole Deriv

- Current biological and synthetic profile of triazoles: a review. Semantic Scholar.

- Chemistry and Therapeutic Aspect of Triazole: Insight into the Structure-activity Rel

- Biological features of new 1,2,4-triazole derivatives (a liter

- Novel N′-substituted benzylidene benzohydrazides linked to 1,2,3-triazoles: potent α-glucosidase inhibitors. PubMed Central.

- Synthesis and Structure-Activity Relationships of 1,2,4-triazoles as a Novel Class of Potent Tubulin Polymeriz

- Synthesis and Docking Study of Substituted Triazole Derivatives as Anti- Tubercular Agent. Scholars Research Library.

- Benzoyl and/or benzyl substituted 1,2,3-triazoles as potassium channel activ

- Anticancer Properties of 1,2,4-Triazoles. ISRES.

- Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. NIH.

- Design, synthesis, and antifungal activities of novel triazole derivatives containing the benzyl group. PMC - NIH.

- Synthesis, Reactions, and Biological Applications of 1,2,4-triazoles: A Review. Unknown Source.

- Triazole analogues as potential pharmacological agents: a brief review. PubMed Central.

- Novel 1, 2, 4-Triazoles as Antifungal Agents. PMC - PubMed Central.

- SUPPLEMENTARY INFO Substituted 4-hydroxy-1,2,3-triazoles: synthesis, characterization and first drug design applications through. The Royal Society of Chemistry.

- Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole deriv

- Discovery of a new class of triazole based inhibitors of acetyl transferase K

- A Recent Overview of 1,2,3-Triazole-Containing Hybrids as Novel Antifungal Agents: Focusing on Synthesis, Mechanism of Action, and Structure-Activity Relationship (SAR).

- Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues. PMC - NIH.

- Synthesis of substituted 1,2,3-triazoles via N-sulfonylaziridines. Arkivoc.

- Triazolines. 14. 1,2,3-Triazolines and triazoles, a new class of anticonvulsants.

- Triazole derivatives as inhibitors of Alzheimer's disease: Current developments and structure-activity rel

- Antileishmanial evaluation of triazole–butenolide conjugates: design, synthesis, in vitro screening, SAR and in silico ADME predictions. PubMed Central.

- Synthesis and pharmacological in vitro and in vivo evaluations of novel triazole derivatives as ligands of the ghrelin receptor. 1. PubMed.

- Design, synthesis, and cytotoxicity evaluation of 1,2,3-triazole-linked β-carboline–benzimidazole hybrids as tubulin polymerization inhibitors. New Journal of Chemistry (RSC Publishing).

- A Regioselective Synthesis of 2,4-Disubstituted 2H‑1,2,3-Triazoles by Coupling of N‑Tosylhydrazones and Anhydro-Aldose Tosylhydrazones with 4‑Substituted 1H‑1,2,3-Triazoles – Scope and Limit

- A recent overview on the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles. Beilstein Journals.

- A summary of the structure–activity relationship study of the synthesized 1,2,4‐triazoles ….

- New triazole derivatives as antifungal agents: synthesis via click reaction, in vitro evaluation and molecular docking studies. PubMed.

- Application Notes and Protocols for Enzyme Inhibition Studies with Triazoles. Benchchem.

Sources

- 1. Advances in synthetic approach to and antifungal activity of triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Current biological and synthetic profile of triazoles: a review. | Semantic Scholar [semanticscholar.org]

- 3. Triazole analogues as potential pharmacological agents: a brief review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of 1,2,3-Triazole Derivatives and Evaluation of their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chemistry and Therapeutic Aspect of Triazole: Insight into the Structure-activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A secondary mechanism of action for triazole antifungals in Aspergillus fumigatus mediated by hmg1 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, synthesis, and antifungal activities of novel triazole derivatives containing the benzyl group - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and structure-activity relationships of 1,2,4-triazoles as a novel class of potent tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. biointerfaceresearch.com [biointerfaceresearch.com]

- 12. Anticancer Activity of Triazolo-Thiadiazole Derivatives and Inhibition of AKT1 and AKT2 Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Recent developments on triazole nucleus in anticonvulsant compounds: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Study of anticonvulsant properties of 1,2,4-triazole derivatives and prospects for their use in pharmacy | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

- 15. Synthesis and anti convulsant activity of some traizole derivatives [wisdomlib.org]

- 16. Synthesis and Evaluation of the Anticonvulsant Activities of 4-(2-(Alkylthio)benzo[d]oxazol-5-yl)-2,4-dihydro-3H-1,2,4-triazol-3-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 17. japsonline.com [japsonline.com]

- 18. Novel N′-substituted benzylidene benzohydrazides linked to 1,2,3-triazoles: potent α-glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Triazole derivatives as inhibitors of Alzheimer's disease: Current developments and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enigmatic Core: A Technical Guide to 1-Benzhydryl-1,2,4-triazole

Foreword: Unveiling a Lesser-Known Moiety

In the vast landscape of heterocyclic chemistry, the 1,2,4-triazole scaffold stands as a cornerstone, celebrated for its remarkable versatility and profound impact on medicinal chemistry.[1] This five-membered ring, bearing three nitrogen atoms, is a privileged structure, underpinning the therapeutic efficacy of a multitude of drugs.[1][2] This guide, however, shifts the focus from the well-trodden paths of blockbuster drugs to a more enigmatic derivative: 1-Benzhydryl-1,2,4-triazole. While not a household name in the pharmaceutical lexicon, its structural motifs hint at a rich, albeit underexplored, potential. This document serves as an in-depth technical exploration for researchers, scientists, and drug development professionals, providing a comprehensive understanding of its core characteristics, a plausible synthetic pathway, and a forward-looking perspective on its potential applications.

The 1,2,4-Triazole Nucleus: A Foundation of Versatility

The 1,2,4-triazole ring is an aromatic heterocycle with the molecular formula C₂H₃N₃.[3] Its unique electronic configuration and ability to participate in various non-covalent interactions have made it a favored building block in drug design. The journey of 1,2,4-triazoles began in 1885 when it was first described by Bladin.[4] Since then, a plethora of synthetic methods have been developed, with the Einhorn–Brunner and Pellizzari reactions being seminal contributions to the field.[5]

The significance of the 1,2,4-triazole core is evidenced by its presence in numerous clinically successful drugs. These compounds exhibit a broad spectrum of biological activities, including antifungal, antiviral, anticancer, and anti-inflammatory properties.[6][7]

This compound: A Structural Dissection

Chemical Identity:

| Attribute | Value |

| IUPAC Name | 1-(diphenylmethyl)-1H-1,2,4-triazole |

| Synonyms | This compound |

| CAS Number | 102993-98-6[1] |

| Molecular Formula | C₁₅H₁₃N₃[1] |

| Molecular Weight | 235.28 g/mol [1] |

| Appearance | White to off-white crystalline solid (predicted) |

| Solubility | Soluble in organic solvents like dichloromethane, chloroform, and methanol (predicted) |

The introduction of a benzhydryl group (a diphenylmethyl moiety) at the N1 position of the 1,2,4-triazole ring significantly influences its physicochemical properties. The two phenyl rings of the benzhydryl group introduce steric bulk and lipophilicity, which can profoundly impact the molecule's interaction with biological targets and its pharmacokinetic profile.

Synthesis of this compound: A Proposed Experimental Protocol

Reaction Principle: Nucleophilic Substitution

The synthesis hinges on the nucleophilic nature of the nitrogen atoms in the 1,2,4-triazole ring. In the presence of a base, the proton at the N1 position can be abstracted, generating a triazolide anion. This potent nucleophile can then react with an electrophilic benzhydryl source, such as benzhydryl bromide, via an SN2 reaction to form the desired product.

Experimental Workflow

Caption: A generalized workflow for the synthesis of this compound.

Step-by-Step Methodology

-

Preparation of the Reaction Vessel: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel is assembled.

-

Reactant Addition: The flask is charged with 1,2,4-triazole (1.0 eq.) and anhydrous dimethylformamide (DMF). The solution is cooled to 0 °C in an ice bath.

-

Formation of the Nucleophile: Sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq.) is added portion-wise to the stirred solution. The reaction mixture is stirred at 0 °C for 30 minutes to allow for the complete formation of the sodium triazolide salt.

-

Addition of the Electrophile: A solution of benzhydryl bromide (1.05 eq.) in anhydrous DMF is added dropwise to the reaction mixture via the dropping funnel over a period of 15 minutes.

-

Reaction Progression: The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction is carefully quenched by the slow addition of water. The aqueous layer is extracted with ethyl acetate (3 x 50 mL).

-

Isolation and Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford this compound as a solid.

-

Characterization: The structure of the final product is confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Potential Applications and Future Directions: An Outlook

While dedicated research on the biological activities of this compound is limited, its structural components suggest several promising avenues for investigation.

Antifungal Activity

The 1,2,4-triazole core is the cornerstone of many successful antifungal drugs like fluconazole and itraconazole.[8] These drugs function by inhibiting the fungal cytochrome P450 enzyme lanosterol 14α-demethylase, which is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. The benzhydryl moiety, with its lipophilic nature, could enhance the compound's ability to penetrate the fungal cell membrane, potentially leading to potent antifungal activity.

Anticancer Potential